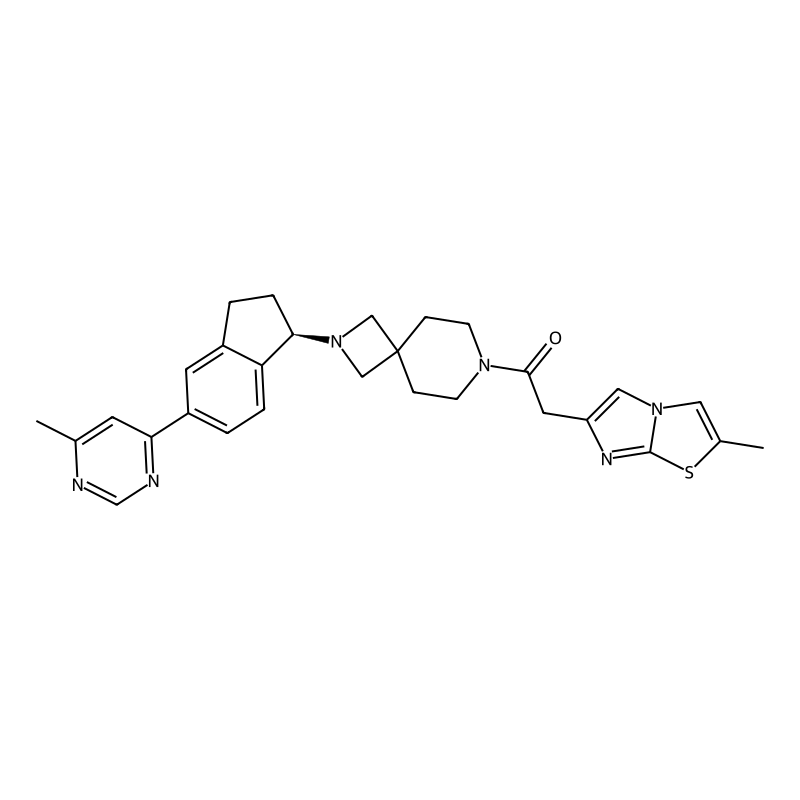

PF-5190457

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

PF-5190457 is a potent, orally bioavailable, and highly selective inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), commonly known as the ghrelin receptor. With a human Kd of 3 nM (pKi = 8.36), it competitively blocks acyl-ghrelin activation while effectively suppressing the receptor's high constitutive activity [1]. Unlike neutral antagonists, PF-5190457 structurally stabilizes the receptor in an inactive conformation, making it a critical pharmacological tool for decoupling baseline receptor signaling from ligand-induced effects[2]. In procurement contexts, it is primarily sourced for advanced ex vivo metabolic assays—particularly those measuring glucose-stimulated insulin secretion (GSIS) in human pancreatic islets—and for in vivo behavioral models targeting alcohol use disorder (AUD) and metabolic syndrome, where high target specificity is non-negotiable [1].

References

- [1] Bhattacharya, S. K., et al. (2014). Discovery of PF-5190457, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist Clinical Candidate. ACS Medicinal Chemistry Letters, 5(5), 474-479.

- [2] Kong, J., et al. (2016). Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo. British Journal of Pharmacology, 173(9), 1452-1464.

Substituting PF-5190457 with earlier-generation spiro-azetidino-piperidine analogs (such as 'Compound 11') or generic non-selective antagonists introduces severe off-target liabilities that confound experimental readouts. Legacy precursors frequently exhibit broad promiscuity across muscarinic (M2), adrenergic (α2c, α2a), and dopaminergic (D2s, D3, D4) receptors, alongside significant hERG channel inhibition (e.g., IC50 = 2.9 μM for Compound 11) [1]. This promiscuity risks false positives in metabolic and cardiovascular safety assays. PF-5190457 was specifically engineered with a less lipophilic core (chiral 6-methyl-4-pyrimidinyl indane) to eliminate these liabilities, yielding a clean CEREP profile where no off-target receptor—except 5-HT2B at a negligible IC50 of 3.7 μM—is inhibited by more than 50% at 10 μM concentrations[1]. Consequently, buyers requiring high-fidelity data in whole-islet or neurobehavioral models must prioritize PF-5190457 to ensure observed phenotypes are strictly GHS-R1a mediated.

Elimination of hERG Channel and Off-Target Receptor Liabilities

During the optimization of spiro-azetidino-piperidine GHS-R1a antagonists, the predecessor 'Compound 11' demonstrated significant off-target promiscuity, including hERG channel inhibition with an IC50 of 2.9 μM. PF-5190457 completely resolved this liability. In a broad CEREP promiscuity panel screened at 10 μM, PF-5190457 showed no significant hERG activity and only inhibited one off-target (5-HT2B, IC50 = 3700 nM) by more than 50%[1].

| Evidence Dimension | hERG channel inhibition and CEREP off-target panel activity |

| Target Compound Data | PF-5190457: Clean hERG profile; only 5-HT2B inhibited >50% at 10 μM (IC50 = 3.7 μM). |

| Comparator Or Baseline | Compound 11 (Precursor): hERG IC50 = 2.9 μM; broad activity at M2, α2c, and D2s receptors. |

| Quantified Difference | Complete elimination of hERG liability and near-total clearance of broad GPCR promiscuity. |

| Conditions | In vitro CEREP wide-ligand promiscuity profiling at 10 μM concentration. |

Procuring a compound with a clean off-target profile is essential for in vivo behavioral and cardiovascular studies to ensure that physiological responses are driven solely by ghrelin receptor modulation.

High-Affinity Inverse Agonism on Constitutively Active Receptors

PF-5190457 acts not merely as a neutral antagonist, but as a potent inverse agonist capable of suppressing the high constitutive activity inherent to the GHS-R1a receptor. It binds with a human Kd of 3 nM and requires 4 hours to achieve full equilibrium, effectively lowering basal intracellular signaling below the unliganded baseline [1].

| Evidence Dimension | Receptor binding affinity and constitutive activity suppression |

| Target Compound Data | PF-5190457: Kd = 3 nM (pKi = 8.36) with robust inverse agonism. |

| Comparator Or Baseline | Unliganded GHS-R1a (Baseline): Exhibits high constitutive signaling activity. |

| Quantified Difference | Potent suppression of basal receptor activity coupled with competitive antagonism of acyl-ghrelin. |

| Conditions | Radioligand binding and europium-labelled GTP functional assays on constitutively active ghrelin receptors. |

Selecting a true inverse agonist rather than a neutral antagonist is critical for researchers needing to silence the high background noise of constitutive GHS-R1a signaling in cellular assays.

Enhancement of Glucose-Stimulated Insulin Secretion (GSIS)

In functional ex vivo assays using human whole islets, PF-5190457 demonstrated a pronounced ability to enhance glucose homeostasis. At a concentration of 1 μM, PF-5190457 significantly increased insulin secretion above the 11.2 mM high-glucose control baseline. This effect was comparable in magnitude to the positive control glibenclamide, but importantly, PF-5190457's action remained strictly glucose-dependent, avoiding the hypoglycemic risks associated with generic secretagogues [1].

| Evidence Dimension | Insulin secretion in high-glucose conditions |

| Target Compound Data | PF-5190457 (1 μM): Significant increase in insulin secretion above 11.2 mM glucose baseline. |

| Comparator Or Baseline | Glibenclamide (Positive Control): Comparable insulin secretion but lacks strict glucose dependence. |

| Quantified Difference | Matches the efficacy of standard secretagogues while maintaining physiological glucose-dependence. |

| Conditions | Static culture of human whole pancreatic islets at 2.8 mM (low) and 11.2 mM (high) glucose concentrations. |

For laboratories procuring compounds for diabetes modeling, this strictly glucose-dependent mechanism ensures translatable, physiologically relevant readouts without artifactual hypoglycemia.

Ex Vivo Pancreatic Islet and Metabolic Homeostasis Assays

Because PF-5190457 significantly enhances glucose-stimulated insulin secretion (GSIS) in a strictly glucose-dependent manner, it is the ideal pharmacological tool for ex vivo human and rodent pancreatic islet assays. Its clean off-target profile ensures that insulin modulation is driven purely by GHS-R1a inverse agonism, making it superior to legacy compounds for modeling Type 2 Diabetes Mellitus (T2DM) interventions [1].

In Vivo Behavioral Modeling for Alcohol Use Disorder (AUD)

PF-5190457's favorable pharmacokinetic profile, including its ability to cross the blood-brain barrier and modulate vagal afferent firing, makes it a primary choice for in vivo addiction research. It has been successfully utilized to reduce cue-reinforced alcohol craving and binge-like drinking behaviors without interacting adversely with alcohol's sedative effects, providing a validated baseline for AUD pharmacotherapy studies[REFS-2, REFS-3].

GPCR Constitutive Activity and Structural Biology Studies

Due to its potent inverse agonism (Kd = 3 nM) and distinct binding mode compared to neutral antagonists, PF-5190457 is highly valuable for structural biology and functional GPCR assays. Procuring this compound allows researchers to lock the GHS-R1a receptor in an inactive conformation, establishing a true negative baseline for constitutive signaling in cellular models[REFS-1, REFS-2].

References

- [1] Bhattacharya, S. K., et al. (2014). Discovery of PF-5190457, a Potent, Selective, and Orally Bioavailable Ghrelin Receptor Inverse Agonist Clinical Candidate. ACS Medicinal Chemistry Letters, 5(5), 474-479.

- [2] Kong, J., et al. (2016). Pharmacological characterization of the first in class clinical candidate PF-05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose-dependent insulin secretion ex vivo. British Journal of Pharmacology, 173(9), 1452-1464.

- [3] Leggio, L., et al. (2020). The novel ghrelin receptor inverse agonist PF-5190457 administered with alcohol: preclinical safety experiments and a phase 1b human laboratory study. Molecular Psychiatry, 25(2), 461-475.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Bhattacharya SK, Andrews K, Beveridge R, Cameron KO, Chen C, Dunn M, Fernando

Explore Compound Types

C7H6N2O4

C7H6N2O4